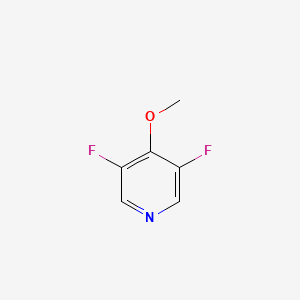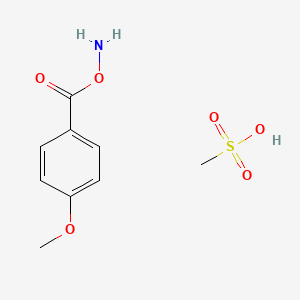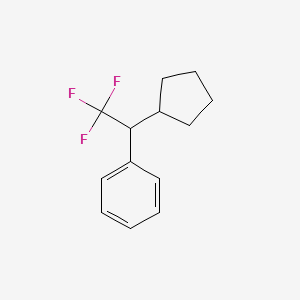
4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene
Overview
Description
4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves the fluorination of precursor benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is subjected to fluorination agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using specialized reactors to handle the reactive fluorine species safely. The process must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorinated benzene ring can be oxidized to produce corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be used to convert the fluorine atoms to hydrogen atoms, altering the compound's properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed:
Oxidation: Fluorinated benzoic acids or ketones.
Reduction: Hydrogenated derivatives with reduced fluorine content.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its unique structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.
Biology: Fluorinated compounds are often used in biological research to study the effects of fluorine on biological systems. This compound can be used to investigate the interactions between fluorinated molecules and biological targets.
Medicine: Fluorinated compounds have applications in medicinal chemistry, where they are used to develop new drugs. The presence of fluorine atoms can enhance the biological activity and stability of pharmaceuticals.
Industry: In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. This compound can be used in the manufacture of advanced materials for various applications.
Mechanism of Action
The mechanism by which 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through binding to specific receptors or enzymes. The fluorine atoms can influence the binding affinity and selectivity of the compound, leading to its biological activity.
Molecular Targets and Pathways Involved:
Receptors: The compound may bind to specific receptors, altering their activity.
Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Pathways: The compound can modulate various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
4-(1,1-Difluoropropyl)-1,2-difluorobenzene: Similar structure but with fewer fluorine atoms.
1,1,1-Trifluoro-2-(trifluoromethyl)benzene: Different positions of fluorine atoms on the benzene ring.
Uniqueness: 4-(1,1-Difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which gives it distinct chemical and physical properties compared to similar compounds. This arrangement can lead to different reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
4-(1,1-difluoropropyl)-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-9(12,13)6-3-4-8(11)7(5-6)10(14,15)16/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWMPCNTJXSYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)
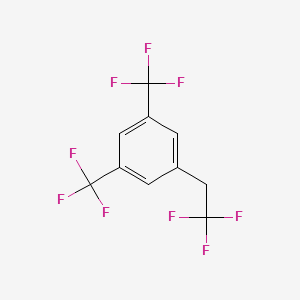
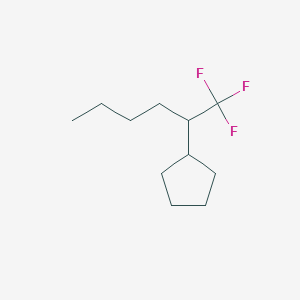
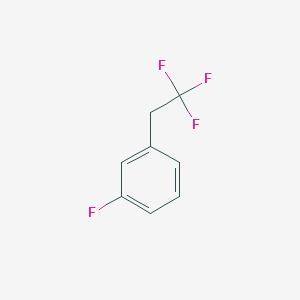

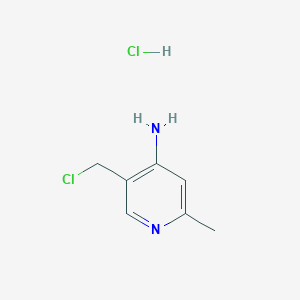
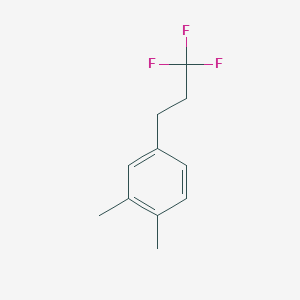
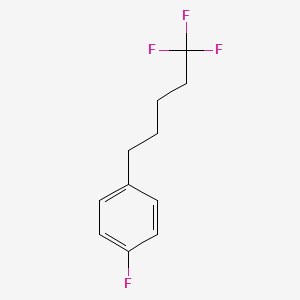

![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)

